molecular formula C17H9Cl2NO3 B1372405 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160256-73-4

2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride

Cat. No.: B1372405
CAS No.: 1160256-73-4
M. Wt: 346.2 g/mol
InChI Key: BAEVGRIXBDGKMH-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride is a complex organic compound that features a benzodioxole moiety fused with a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride typically involves multiple steps, starting with the preparation of the benzodioxole and quinoline intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to fuse the benzodioxole moiety with the quinoline structure . The reaction conditions often include the use of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in a solvent such as 1,4-dioxane at elevated temperatures (around 130°C) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous flow reactor, which allows for precise temperature control and improved reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinoline derivatives .

Scientific Research Applications

2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2NO3/c18-12-3-1-2-10-11(17(19)21)7-13(20-16(10)12)9-4-5-14-15(6-9)23-8-22-14/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEVGRIXBDGKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=CC=C4Cl)C(=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride
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2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride
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2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride
Reactant of Route 6
2-(1,3-Benzodioxol-5-YL)-8-chloroquinoline-4-carbonyl chloride

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